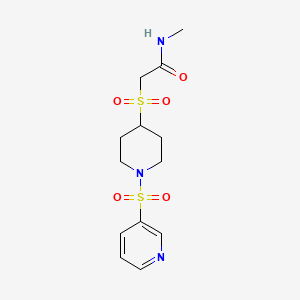

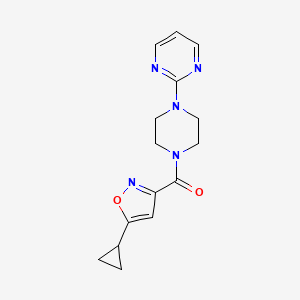

![molecular formula C22H12BrClFNO3 B2446009 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide CAS No. 929514-15-8](/img/structure/B2446009.png)

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide” is a complex organic molecule. It contains several functional groups, including a benzofuran, a benzoyl group, and an amide group. It also has halogen substituents, specifically bromine, chlorine, and fluorine .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and halogen substituents. The benzofuran and benzoyl groups would contribute to the planarity of the molecule, while the halogens would add electron density .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, particularly at the halogen sites. For example, it could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of halogens might increase its density and boiling point compared to similar compounds without halogens .Scientific Research Applications

Antimicrobial Properties

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide and its derivatives demonstrate significant antimicrobial properties. For instance, Desai, Rajpara, and Joshi (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, which showed notable antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and fungal strains like Candida albicans (Desai, Rajpara, & Joshi, 2013).

Antagonist Properties

The compound's structure has been utilized in the development of non-peptide small molecular antagonists. Bi (2015) synthesized benzamide derivatives, which included a novel CCR5 antagonist derived from a similar molecular framework (Bi, 2015).

Structural and Molecular Studies

Sagar, Yathirajan, Rathore, and Glidewell (2018) conducted a study on closely related arylamides, including a derivative of this compound. Their research focused on molecular conformations and hydrogen bonding, providing insights into the structural aspects of these compounds (Sagar et al., 2018).

Antituberculosis and Anticonvulsant Applications

Thorat et al. (2016) explored the synthesis and antituberculosis study of 3-Methyl-1-Benzofuran-2-Carbohydrazide, a compound related to the chemical structure . This study contributes to understanding the potential of benzofuran derivatives in treating tuberculosis (Thorat et al., 2016). Additionally, Shakya et al. (2016) investigated benzofuran-acetamide derivatives as potential anticonvulsant agents, highlighting the therapeutic potential of benzofuran compounds in neurological disorders (Shakya et al., 2016).

Mechanism of Action

Target of Action

The compound N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels .

Mode of Action

As an intermediate in the synthesis of sglt2 inhibitors, it is likely to interact with the sglt2 protein, inhibiting its function and leading to decreased reabsorption of glucose in the kidneys .

Biochemical Pathways

The compound is involved in the biochemical pathway of SGLT2 inhibition. By inhibiting the SGLT2 protein, it reduces the reabsorption of glucose in the kidneys, leading to increased glucose excretion and decreased blood glucose levels .

Pharmacokinetics

SGLT2 inhibitors are generally well-absorbed and have a high bioavailability .

Result of Action

The result of the compound’s action is a decrease in blood glucose levels. By inhibiting the SGLT2 protein, it increases the excretion of glucose in the urine, leading to lower blood glucose levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound. Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with the compound and affect its efficacy .

Future Directions

properties

IUPAC Name |

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12BrClFNO3/c23-13-7-10-18-16(11-13)19(26-22(28)15-3-1-2-4-17(15)25)21(29-18)20(27)12-5-8-14(24)9-6-12/h1-11H,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBXNAUNECJXSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12BrClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

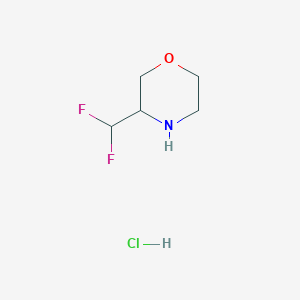

![{9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol](/img/structure/B2445926.png)

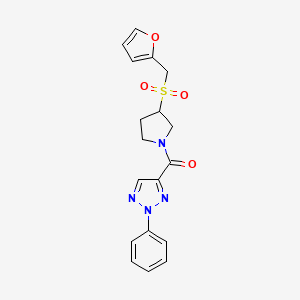

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2445928.png)

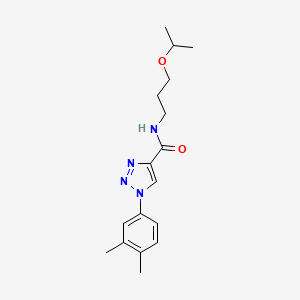

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2445932.png)

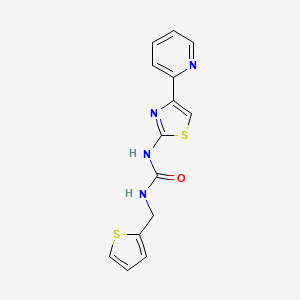

![N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2445933.png)

![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate](/img/structure/B2445938.png)

![2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2445943.png)

![2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid](/img/structure/B2445948.png)